![molecular formula C23H23N3O5S2 B2658848 N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 852141-12-9](/img/structure/B2658848.png)
N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Description
N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
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Scientific Research Applications
Catalytic Behavior in Synthesis
The compound has been utilized in the synthesis of bis(pyrazol-1-yl)methane ligands. These ligands, containing different phenyl groups, have been employed in ruthenium derivatives for catalysis in transfer hydrogenation reactions (Carrión et al., 2007).
Synthesis of Sterically Demanding Ligands
It's involved in the synthesis of para-dimethoxyphenyl-substituted bis(pyrazol-1-yl)methane ligands. These ligands demonstrate the ability to stabilize Co(II) complexes and show potential in oxidative demethylation reactions (Blasberg et al., 2010).
Cytotoxicity and Enzyme Inhibition
In a study, polymethoxylated-pyrazoline benzene sulfonamides, structurally related to this compound, showed cytotoxic activities on tumor and non-tumor cell lines. They also exhibited inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential biomedical applications (Kucukoglu et al., 2016).
Light-Emitting Device Applications
Tetraphenylmethane-based compounds, related to the chemical , have been synthesized for use in light-emitting devices. They show promising electrochemical and spectroscopic characteristics suitable for such applications (Yeh et al., 2001).
Formation of Metal Complexes
This compound aids in the synthesis of fixed-geometry bis(pyrazolyl)methane ligands. These ligands are used to prepare hetero- and homobimetallic complexes, incorporating metals like rhenium and platinum, and demonstrate significant noncovalent interactions in their structure (Reger et al., 2005).
Synthesis of Leuco-Dye and Quinone
In research, bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, structurally akin to this compound, have been synthesized. These substances can transition between leuco-dye and quinone states, showing potential in color-changing applications (Sarma & Baruah, 2004).
properties
IUPAC Name |
N-[4-[3-(2,5-dimethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-30-17-10-11-21(31-2)18(13-17)20-14-19(24-26(20)23(27)22-5-4-12-32-22)15-6-8-16(9-7-15)25-33(3,28)29/h4-13,20,25H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIRLDIXMMCKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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